(4-Amino-5-chloro-2-methylquinolin-3-yl)methanol
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Overview
Description
(4-Amino-5-chloro-2-methylquinolin-3-yl)methanol is a chemical compound with the molecular formula C11H11ClN2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-5-chloro-2-methylquinolin-3-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloro-5-methylquinoline.
Amination: The 2-chloro-5-methylquinoline undergoes an amination reaction to introduce the amino group at the 4-position.
Methanol Addition: Finally, the compound is treated with methanol to introduce the methanol group at the 3-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of quinoline derivatives with aldehyde or carboxylic acid functionalities.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The chloro group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Amino-5-chloro-2-methylquinolin-3-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of (4-Amino-5-chloro-2-methylquinolin-3-yl)methanol involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.
Pathways Involved: The inhibition of enzymes like DNA gyrase can lead to the disruption of DNA synthesis and cell division, making it effective against bacterial infections.
Comparison with Similar Compounds
Quinoline: The parent compound of (4-Amino-5-chloro-2-methylquinolin-3-yl)methanol, used in the synthesis of various pharmaceuticals.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Mepacrine: Another antimalarial drug with structural similarities.
Uniqueness:
Structural Features: The presence of both amino and methanol groups in this compound provides unique reactivity and potential for diverse chemical modifications.
Applications: Its versatility in scientific research and potential therapeutic applications make it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C11H11ClN2O |
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Molecular Weight |
222.67 g/mol |
IUPAC Name |
(4-amino-5-chloro-2-methylquinolin-3-yl)methanol |
InChI |
InChI=1S/C11H11ClN2O/c1-6-7(5-15)11(13)10-8(12)3-2-4-9(10)14-6/h2-4,15H,5H2,1H3,(H2,13,14) |
InChI Key |
IGAHHWAESIOXFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C(=N1)C=CC=C2Cl)N)CO |
Origin of Product |
United States |
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